Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it a valuable scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in the presence of a catalyst such as AC-SO3H . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-7-6(2)12-13-9(7)5-11-8/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
KLYFRGLCRZVUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=N1)C |
Origin of Product |
United States |
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